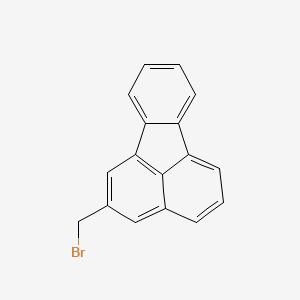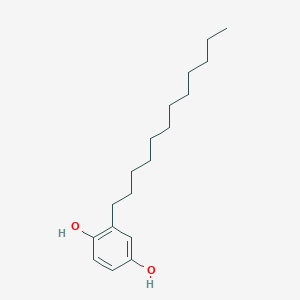
2-Dodecylbenzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecylbenzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes, specifically the para-isomer It consists of a benzene ring substituted with two hydroxyl groups at the 1 and 4 positions and a dodecyl group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecylbenzene-1,4-diol typically involves the alkylation of hydroquinone (benzene-1,4-diol) with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol. The general reaction scheme is as follows:
C6H4(OH)2+C12H25Br→C6H3(OH)2C12H25+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Dodecylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) are used.
Substitution: Reagents like bromine (Br_2) and sulfuric acid (H_2SO_4) are employed for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Dodecylbenzene-1,4-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of surfactants and polymers.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use in developing new pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of detergents and lubricants.
Wirkmechanismus
The mechanism of action of 2-Dodecylbenzene-1,4-diol involves its interaction with cellular membranes and enzymes. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The dodecyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroquinone (benzene-1,4-diol): Lacks the dodecyl group, making it less lipophilic.
Catechol (benzene-1,2-diol): An ortho-isomer with different reactivity and applications.
Resorcinol (benzene-1,3-diol): A meta-isomer with distinct chemical properties.
Uniqueness
2-Dodecylbenzene-1,4-diol is unique due to the presence of the long dodecyl chain, which imparts distinct physical and chemical properties. This makes it more suitable for applications requiring enhanced lipophilicity and membrane interaction.
Eigenschaften
CAS-Nummer |
4595-23-7 |
|---|---|
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
2-dodecylbenzene-1,4-diol |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-15-17(19)13-14-18(16)20/h13-15,19-20H,2-12H2,1H3 |
InChI-Schlüssel |
ZNQOWAYHQGMKBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


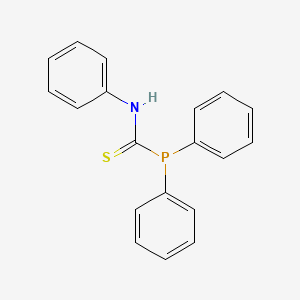
![4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B14154405.png)
![8-Methoxy-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14154407.png)
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14154410.png)
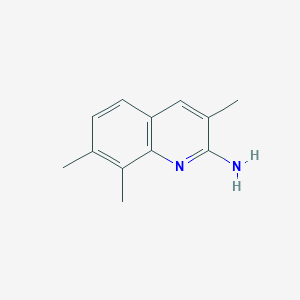
![3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14154434.png)

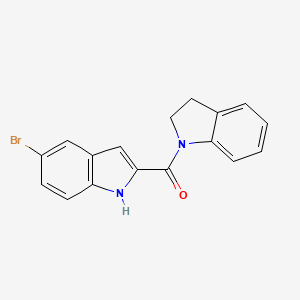
![3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14154481.png)

![N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide](/img/structure/B14154488.png)
![1,4-Bis[2-[(4-methoxyphenyl)amino]-2-oxoethyl]-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14154496.png)

